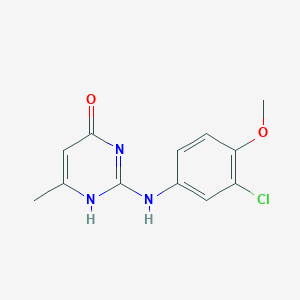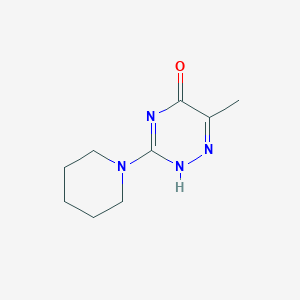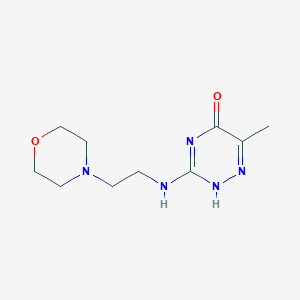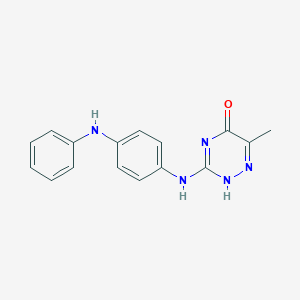
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, also known as AD4, is a chemical compound that has been extensively studied for its potential therapeutic applications. AD4 belongs to the class of thioamide compounds and has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense system. Activation of this pathway leads to the upregulation of various antioxidant enzymes, which protect cells from oxidative stress. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. In addition, N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that it is a relatively stable compound and can be easily synthesized in the laboratory. However, one of the limitations of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide. One potential direction is to study its effects on other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the effects of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide in combination with other drugs, such as anti-inflammatory drugs or chemotherapy agents. Finally, further studies are needed to fully understand the mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide involves the reaction of 3,3-dimethylbutanoyl chloride with 1-azepanethiol in the presence of triethylamine. The reaction yields N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
Produktname |
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C13H24N2OS |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
N-(azepane-1-carbothioyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H24N2OS/c1-13(2,3)10-11(16)14-12(17)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,16,17) |
InChI-Schlüssel |
NRTWFHFDOAYOEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC(=S)N1CCCCCC1 |
Kanonische SMILES |
CC(C)(C)CC(=O)NC(=S)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)



